molecular formula C19H23NO9 B12444317 benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid

benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid

Cat. No.: B12444317
M. Wt: 409.4 g/mol
InChI Key: DGLLGMCNJIJRLN-GJGATLCTSA-N
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Description

(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID is a complex organic compound characterized by multiple functional groups, including acetoxy, benzyloxy, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.

    Acetylation: Introduction of acetoxy groups through acetylation reactions.

    Benzylation: Addition of benzyloxy groups via benzylation.

    Amidation: Formation of the acetamido group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: Used for controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity.

Medicine

In medicine, derivatives of this compound could be explored for potential therapeutic applications, such as drug development for targeting specific biological pathways.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(METHOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID: Similar structure but with a methoxy group instead of a benzyloxy group.

    (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(ETHOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID: Contains an ethoxy group instead of a benzyloxy group.

Properties

Molecular Formula

C19H23NO9

Molecular Weight

409.4 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25)/t14-,15-,16+,17+,19+/m1/s1

InChI Key

DGLLGMCNJIJRLN-GJGATLCTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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